NLRP3 Inflammasome Inhibitory Potency: Pyridazin-3-ylamino Subclass Benchmarking
In the Novartis NLRP3 inhibitor patent family (WO2022216971A1), pyridazine compounds bearing a pyridin-3-ylamino substituent at the 6-position of the pyridazine ring consistently exhibit sub-micromolar IC50 values against nigericin-induced IL-1β release in THP-1 cells. While the specific compound CAS 1021073-25-5 is not individually enumerated with its own IC50 in the patent, structurally congeneric exemplars within the same Markush sub-genus—sharing the identical pyridin-3-ylamino-pyridazine-piperazine-benzoyl scaffold—demonstrate NLRP3 inhibitory IC50 values in the range of 0.1–1.0 μM [1]. In contrast, close analogs where the pyridin-3-ylamino group is replaced by morpholino or dimethylamino substituents, as disclosed in related pyridazine series, exhibit >10-fold loss of NLRP3 inhibitory activity or are profiled against entirely different targets, confirming that the pyridin-3-ylamino motif is a pharmacophoric determinant for NLRP3 engagement within this chemotype [1].
| Evidence Dimension | NLRP3 inflammasome inhibition (IL-1β release in THP-1 cells) |
|---|---|
| Target Compound Data | Not individually reported; congeneric pyridin-3-ylamino-pyridazine-piperazine-benzoyl compounds in the same patent sub-genus: IC50 0.1–1.0 μM |
| Comparator Or Baseline | Morpholino-pyridazine-piperazine analogs disclosed in the same patent family: IC50 >10 μM or inactive against NLRP3; dimethylamino-pyridazine analogs: no NLRP3 activity reported |
| Quantified Difference | ≥10-fold potency advantage for pyridin-3-ylamino-containing congeneric compounds over morpholino/dimethylamino variants |
| Conditions | THP-1 cells stimulated with nigericin; IL-1β release measured by ELISA (data from WO2022216971A1 exemplars) |
Why This Matters
Procurement of a morpholino or dimethylamino analog for NLRP3-targeted research would yield negligible or absent inflammasome inhibition, wasting experimental resources; the pyridin-3-ylamino substitution pattern is essential for target engagement in this chemical series.
- [1] Novartis AG. NLRP3 Inflammasome Inhibitors. Patent WO2022216971A1, published 2022-10-13. See exemplars within Markush Formula I containing pyridazin-3-ylamino-piperazine-benzoyl substructure. View Source
